2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a sulfonamide derivative with a suitable thiol compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiadiazine derivatives.
Scientific Research Applications
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new drugs.
Medicine: Its antihypertensive, antidiabetic, and anticancer properties are explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect is attributed to the inhibition of angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure. The compound’s antimicrobial activity is linked to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Exhibits fungicidal activity.
2-Amino-1,2,4-benzothiadiazine 1,1-dioxide: Used as an antidiabetic agent.
Properties
CAS No. |
42140-65-8 |
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Molecular Formula |
C9H10N2O2S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-methyl-3-methylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H10N2O2S2/c1-11-9(14-2)10-7-5-3-4-6-8(7)15(11,12)13/h3-6H,1-2H3 |
InChI Key |
GADLPCVWHQHIMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2S1(=O)=O)SC |
Origin of Product |
United States |
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